

A Technical Guide on the Safety and Toxicity of Chaetoglobosin E

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Compound of Interest

Compound Name: *Chaetoglobosin E*

Cat. No.: B12298459

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For: Researchers, Scientists, and Drug Development Professionals

Abstract: **Chaetoglobosin E**, a cytochalasan alkaloid derived from fungal secondary metabolites, has demonstrated significant anti-tumor activity, positioning it as a compound of interest for oncological research.^[1] As with any potential therapeutic agent, a thorough understanding of its safety and toxicity profile is paramount for further development. This technical guide provides a consolidated overview of the known toxicological data, mechanisms of action, and relevant experimental protocols for **Chaetoglobosin E**, tailored for a scientific audience.

Toxicological Profile

The toxicity of **Chaetoglobosin E** has been primarily evaluated through in vitro cytotoxicity assays against various cancer cell lines. While specific in vivo acute toxicity data for **Chaetoglobosin E** is limited, data from the closely related Chaetoglobosin A provides valuable insight into the potential toxicological properties of this compound class.

In Vitro Cytotoxicity

Chaetoglobosin E exhibits potent cytotoxic effects against a range of human cancer cell lines in a dose-dependent manner.^[1] Its efficacy, measured as the half-maximal inhibitory concentration (IC₅₀), highlights its potential as an anti-proliferative agent.

Cell Line	Cancer Type	IC ₅₀ Value	Reference
KYSE-30	Esophageal Squamous Cell Carcinoma (ESCC)	2.57 µmol/L	[1]
A549	Lung Cancer	Data indicates activity, specific IC ₅₀ not provided	[1]
HCC827	Lung Cancer	Data indicates activity, specific IC ₅₀ not provided	[1]
SW620	Colon Cancer	Data indicates activity, specific IC ₅₀ not provided	[1]
MDA-MB-621	Breast Cancer	Data indicates activity, specific IC ₅₀ not provided	[1]
HeLa	Cervical Cancer	Data indicates activity, specific IC ₅₀ not provided	[1]
HCT116	Colon Cancer	Data indicates activity, specific IC ₅₀ not provided	[1]
KB	Oral Carcinoma	Data indicates activity, specific IC ₅₀ not provided	[1]

Acute In Vivo Toxicity (Data from Chaetoglobosin A)

Comprehensive in vivo lethal dose studies for **Chaetoglobosin E** are not extensively documented in the available literature. However, studies on Chaetoglobosin A, a structurally similar mycotoxin, offer a proxy for understanding potential acute toxicity. The median lethal

dose (LD₅₀) is a standard measure of acute toxicity, representing the dose required to be lethal to 50% of a tested population.[2]

Animal Model	Route of Administration	Sex	LD ₅₀ (mg/kg)	Observations	Reference
Mouse (DDD strain)	Subcutaneous	Male	6.5 mg/kg	-	[3][4]
Mouse (DDD strain)	Subcutaneous	Female	17.8 mg/kg	-	[3][4]
Mouse	Oral	N/A	>400 mg/kg	Little adverse effect observed.	[3][4]
Wistar Rat (young)	Subcutaneous	N/A	2.0 mg/kg	Acutely lethal dose.	[3][4]
Rat	Oral	N/A	>400 mg/kg	Little adverse effect observed.	[3][4]

Pathological examinations in mice following subcutaneous injection of Chaetoglobosin A revealed marked edema at the injection site, necrosis of the thymus and spleen, and degeneration of spermatocytes in the testicles.[3]

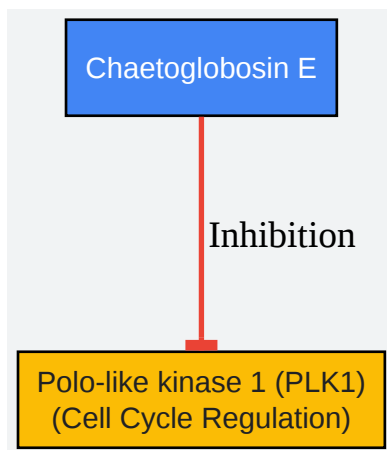
Mechanism of Toxic Action and Cellular Effects

The anti-tumor activity and associated cytotoxicity of **Chaetoglobosin E** stem from its ability to modulate multiple critical cellular pathways, primarily through the inhibition of Polo-like kinase 1 (PLK1).[1]

Primary Target: PLK1 Inhibition

Recent studies have identified PLK1 as a key molecular target of **Chaetoglobosin E**. [1] PLK1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle,

particularly during mitosis. By inhibiting PLK1, **Chaetoglobosin E** disrupts cell division, leading to cell death in rapidly proliferating cancer cells.

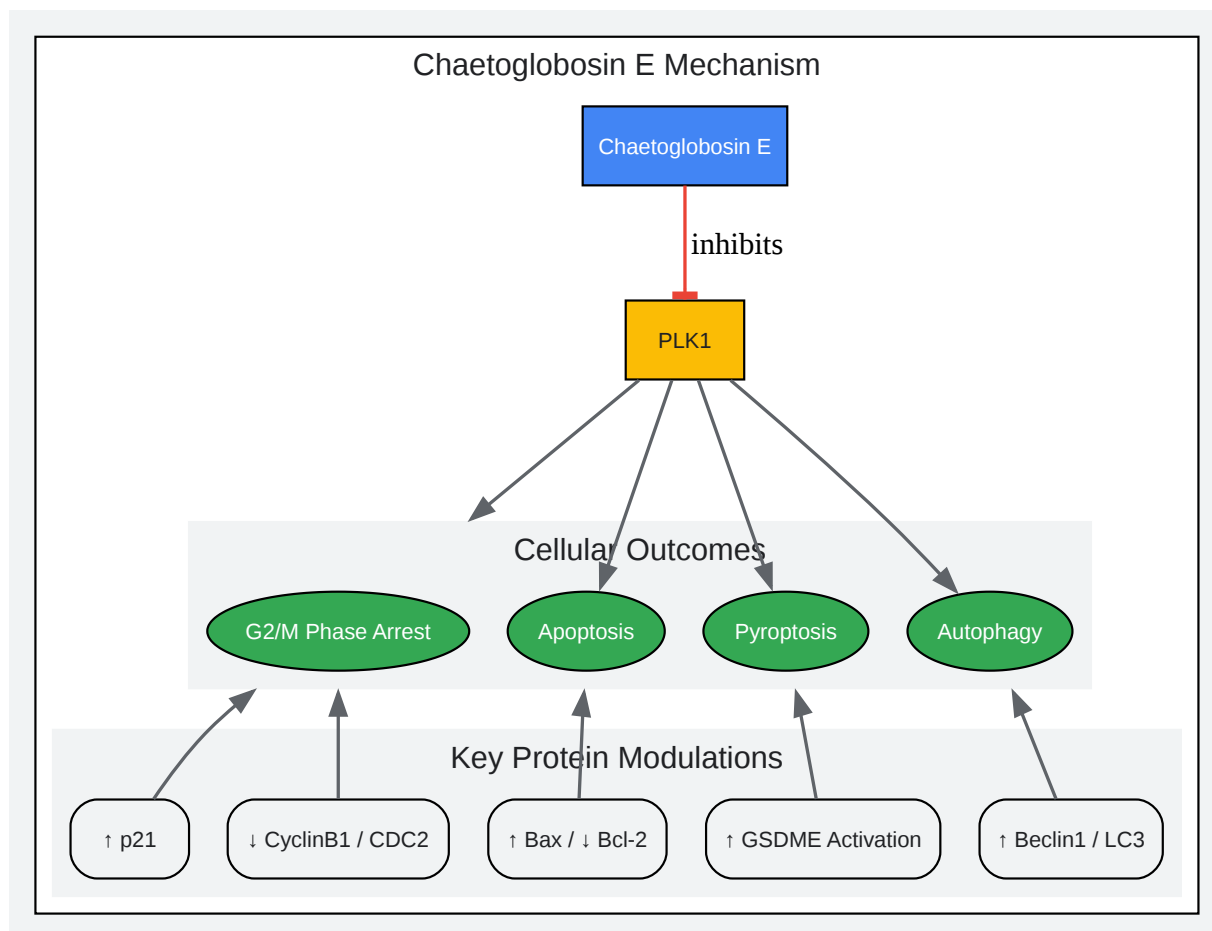


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Chaetoglobosin E directly inhibits *Polo-like kinase 1 (PLK1)*.

Downstream Cellular Consequences

The inhibition of PLK1 by **Chaetoglobosin E** triggers a cascade of downstream events that collectively contribute to its anti-tumor effects.^[1] These include cell cycle arrest, induction of multiple forms of programmed cell death, and inhibition of metastasis.^[1]



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*Cellular consequences of PLK1 inhibition by **Chaetoglobosin E**.*

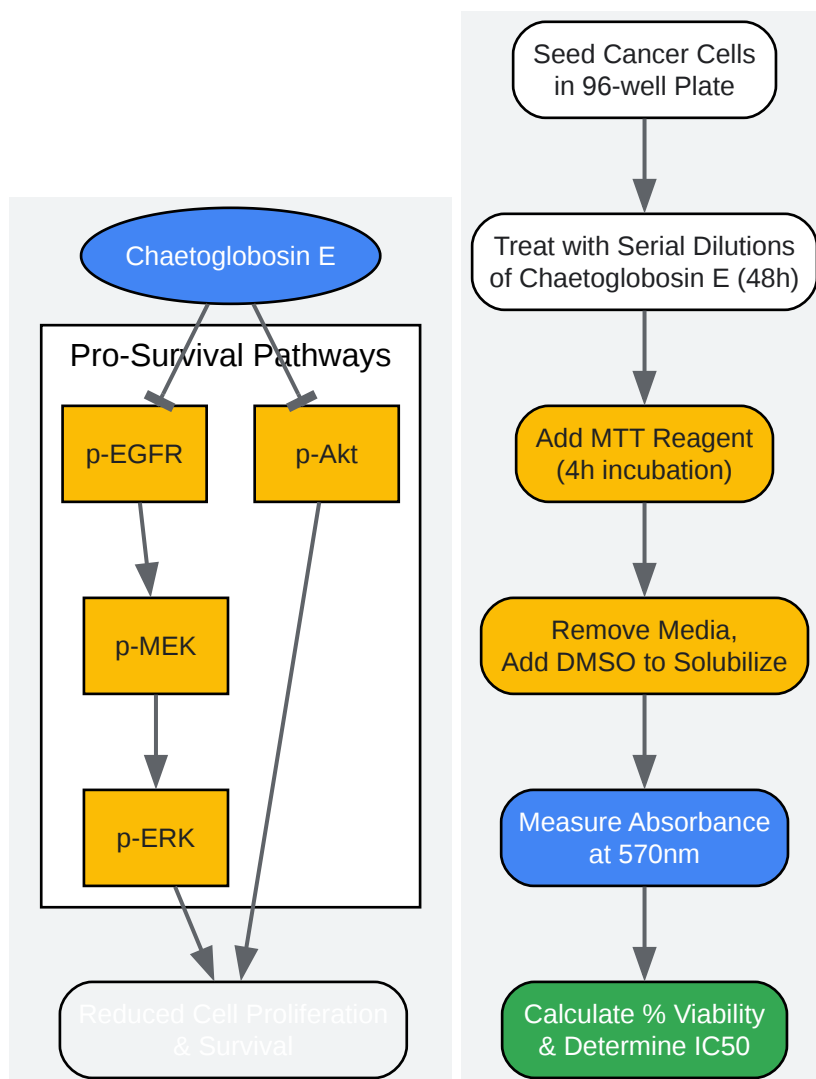
- Cell Cycle Arrest: **Chaetoglobosin E** induces G2/M phase arrest in cancer cells, characterized by the downregulation of cyclinB1 and CDC2, and the upregulation of the cell cycle inhibitor p21.[1]
- Apoptosis: It promotes apoptosis by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax.[1]
- Pyroptosis: A notable mechanism is the induction of pyroptosis, a form of inflammatory cell death, through the activation of Gasdermin E (GSDME).[1] This activation is linked to the

inhibition of PLK1.[1][5]

- Autophagy: The compound also stimulates autophagy, as evidenced by increased expression of beclin1 and LC3.[1]
- Inhibition of Invasion and Metastasis: **Chaetoglobosin E** affects proteins involved in cell adhesion and migration, leading to decreased E-cadherin and increased vimentin expression.[1]

Inhibition of Pro-Survival Signaling Pathways

In addition to targeting PLK1, **Chaetoglobosin E** has been shown to suppress key signaling pathways that are often hyperactive in cancer, further contributing to its cytotoxic effects.



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